1-Chloro-5-methoxy-5-methylhexane
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Overview
Description
1-Chloro-5-methoxy-5-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, where a chlorine atom is attached to the first carbon, a methoxy group to the fifth carbon, and a methyl group also to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-5-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 5-methoxy-5-methylhexane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methoxy-5-methylhexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 5-methoxy-5-methylhexanol, 5-methoxy-5-methylhexylamine.
Oxidation: 5-methoxy-5-methylhexanoic acid.
Reduction: 5-methoxy-5-methylhexane.
Scientific Research Applications
1-Chloro-5-methoxy-5-methylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-5-methoxy-5-methylhexane depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group can be targeted by oxidizing agents to form more oxidized products. The compound’s interactions with biological systems may involve binding to specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
1-Chloro-5-methylhexane: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxy-5-methylhexane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-Chloro-5-methoxyhexane: Similar structure but without the methyl group, influencing its steric and electronic properties.
Uniqueness: 1-Chloro-5-methoxy-5-methylhexane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon, along with a methyl group. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C8H17ClO |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-5-methoxy-5-methylhexane |
InChI |
InChI=1S/C8H17ClO/c1-8(2,10-3)6-4-5-7-9/h4-7H2,1-3H3 |
InChI Key |
HLKYZMRPEHOBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCl)OC |
Origin of Product |
United States |
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